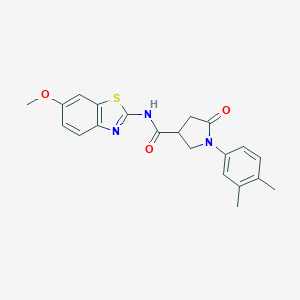
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can induce apoptosis (programmed cell death) in cancer cells. It may also cause cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). Moreover, it has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is its ease of synthesis and availability. It can be synthesized using simple and cost-effective methods. However, its solubility in water is limited, which may pose a challenge in certain experiments. Moreover, its mechanism of action is not fully understood, which may hinder its further development.
Orientations Futures
There are several future directions for the research on 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One of the potential directions is to investigate its potential as a drug candidate for breast cancer treatment. Moreover, its antifungal and antibacterial properties can be further explored for the development of new antimicrobial agents. Furthermore, its mechanism of action can be elucidated through further studies, which may lead to the discovery of new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can be achieved through various methods. One of the most commonly used methods is the reaction between 1-(3-chlorophenyl)-3-pyrrolidinecarboxylic acid and 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Moreover, it has also been found to exhibit antifungal and antibacterial properties.
Propriétés
Nom du produit |
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C20H18ClNO4 |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-13-5-7-14(8-6-13)18(23)12-26-20(25)15-9-19(24)22(11-15)17-4-2-3-16(21)10-17/h2-8,10,15H,9,11-12H2,1H3 |
Clé InChI |
PKRHGIQINCVCOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)




